molecular formula C13H12N2O5S B5605889 {2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid

{2-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]-6-methoxyphenoxy}acetic acid

Cat. No. B5605889
M. Wt: 308.31 g/mol
InChI Key: VSHDFRFLIIEABM-UITAMQMPSA-N
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Description

Synthesis Analysis

The synthesis of related thiazolidinone derivatives often involves condensation reactions, starting from various precursors like thioureas and acetylenedicarboxylates. A green and efficient synthesis method has been reported for 2-imino-4-oxothiazolidin-5-ylidene acetate derivatives, employing a catalyst-free condition by simply stirring symmetrical and unsymmetrical 1,3-diarylthioureas with dialkyl acetylenedicarboxylates in ethanol at room temperature, showcasing the regioselectivity influenced by substituent effects (Wagh et al., 2015).

Molecular Structure Analysis

X-ray crystallography is a crucial technique for determining the stereochemical structure of synthesized compounds, providing unambiguous information about molecular geometry. For instance, the stereochemical structure of a related chemical modifier of cephalosporin antibiotics was definitively characterized using this technique (Kanai et al., 1993).

Chemical Reactions and Properties

Thiazolidinone derivatives exhibit a variety of chemical reactions, including cyclization and condensation, often yielding compounds with significant biological activity. The substitution-dependent cyclization sequence, for example, is influenced by the nature of substituents, directing the formation of specific structural features under catalyst-free conditions (Wagh et al., 2015).

Physical Properties Analysis

Physical properties like melting point, solubility, and crystal structure are directly correlated with the molecular structure and can be analyzed through various spectroscopic and crystallographic techniques. These properties are essential for understanding the compound's behavior in different environments and for further applications in material science and pharmaceuticals.

Chemical Properties Analysis

The chemical properties of thiazolidinone derivatives, including reactivity, stability, and interaction with biological targets, are influenced by their structural characteristics. The presence of electron-withdrawing or donating groups significantly affects their biological activity, as seen in studies evaluating their potential as antimicrobial agents or enzyme inhibitors (Ali et al., 2012).

properties

IUPAC Name

2-[2-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-6-methoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O5S/c1-19-8-4-2-3-7(11(8)20-6-10(16)17)5-9-12(18)15-13(14)21-9/h2-5H,6H2,1H3,(H,16,17)(H2,14,15,18)/b9-5-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSHDFRFLIIEABM-UITAMQMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OCC(=O)O)C=C2C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1OCC(=O)O)/C=C\2/C(=O)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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